ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
Overview
Description
Ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a combination of thiazole and triazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The presence of both thiazole and triazole rings in a single molecule makes this compound particularly interesting for research and potential therapeutic applications.
Preparation Methods
The synthesis of ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves multiple steps:
Starting Material: The synthesis begins with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate.
Conversion to Acid Hydrazide: This compound is converted to the corresponding acid hydrazide using hydrazine hydrate in ethanol.
Formation of Oxadiazole: The acid hydrazide is then refluxed with carbon disulfide to form 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol.
Electrophile Synthesis: Different electrophiles are synthesized by reacting respective anilines with 2-bromoacetylbromide in an aqueous medium.
Final Compound Formation: The nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol is stirred with different acetamides electrophiles in DMF using LiH as a base and activator.
Chemical Reactions Analysis
Ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole and triazole rings.
Reagents and Conditions: Common reagents include hydrazine hydrate, carbon disulfide, and 2-bromoacetylbromide.
Scientific Research Applications
Ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: The compound is used in the synthesis of novel bi-heterocyclic compounds with potential enzyme inhibition properties.
Biology: It is studied for its cytotoxic behavior against various cell lines, including brine shrimp lethality assays.
Medicine: The compound has shown potential as an anti-diabetic agent through the inhibition of α-glucosidase enzyme.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves:
Enzyme Inhibition: The compound inhibits enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism.
Molecular Targets: The thiazole and triazole rings interact with specific amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other similar compounds:
Ethyl 2-aminothiazole-4-acetate: This compound lacks the triazole ring and has different biological activities.
5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol: This compound is an intermediate in the synthesis and has distinct enzyme inhibition properties.
2,4-Disubstituted thiazoles: These compounds have varied substituents on the thiazole ring, leading to different biological activities
Ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate stands out due to its unique combination of thiazole and triazole rings, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S3/c1-3-26-13(25)5-10-7-28-15(19-10)20-12(24)8-29-16-22-21-11(23(16)2)4-9-6-27-14(17)18-9/h6-7H,3-5,8H2,1-2H3,(H2,17,18)(H,19,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHIOTBUHIJTRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)CC3=CSC(=N3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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